molecular formula C19H17NO3 B8663995 Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)- CAS No. 51389-84-5

Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)-

Cat. No. B8663995
CAS RN: 51389-84-5
M. Wt: 307.3 g/mol
InChI Key: ZWVBUDPQGPFIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)- is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51389-84-5

Product Name

Benzoic acid, 2-((1-ethyl-2-methyl-1H-indol-3-yl)carbonyl)-

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-(1-ethyl-2-methylindole-3-carbonyl)benzoic acid

InChI

InChI=1S/C19H17NO3/c1-3-20-12(2)17(15-10-6-7-11-16(15)20)18(21)13-8-4-5-9-14(13)19(22)23/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

ZWVBUDPQGPFIRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 22.5 g (0.15 mole) of phthalic anhydride and 61.0 g (0.30 mole) of 77.5 percent active 1-ethyl-2-methylindole in 120 ml of ethylene dichloride chilled to 0° to 5° C. by means of an ice bath, there was added in small portions 32.0 g (0.24 mole) of aluminum chloride. The mixture was maintained at 0°-5° C. for an additional 15 minutes, allowed to warm to room temperature and stirred overnight. Then, 240 ml of water was added to the reaction mixture and the ethylene dichloride layer was separated from the acidic aqueous layer. The organic layer was extracted with 600 ml of 3.5 percent aqueous sodium hydroxide. The alkaline extract was acidified with dilute hydrochloric acid and the separated solid collected, washed with water and dried to obtain 24.0 g of 2-[(1-ethyl-2-methyl-3-indolyl)carbonyl]benzoic acid (Formula VIII: R0 =R1 =R2 =R3 =Y1 =H; R5 =CH3 ; R6 =CH2CH3), a slightly pink solid having a melting point of 184°-185° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.